molecular formula C9H12BrClFN B1484722 3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride CAS No. 2098142-53-9

3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride

Cat. No.: B1484722
CAS No.: 2098142-53-9
M. Wt: 268.55 g/mol
InChI Key: OGCYYCYTVRFZGC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride is a chemical compound characterized by its bromophenyl and fluoropropan-1-amine groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 2-fluoropropan-1-amine, undergoes bromination to introduce the bromophenyl group.

  • Amination: The brominated compound is then subjected to amination to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated and alkylated derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological systems and interactions.

  • Medicine: Investigated for potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride is unique due to its specific combination of bromophenyl and fluoropropan-1-amine groups. Similar compounds include:

  • 3-(2-Bromophenyl)propionic acid

  • 3-(4-Bromophenyl)propionic acid

  • 2-Benzyloxybromobenzene

These compounds share structural similarities but differ in their functional groups and properties.

Properties

IUPAC Name

3-(2-bromophenyl)-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCYYCYTVRFZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 2
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 4
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 5
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 6
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride

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